

Application Note: HPLC Method Development for Sodium Thiosulfate Estimation in Ophthalmic Solutions

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Compound of Interest

Compound Name: Calcium thiosulfate

Cat. No.: B158258

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Introduction

Sodium thiosulfate is an inorganic salt with antioxidant properties, utilized in various pharmaceutical formulations, including ophthalmic solutions, to prevent oxidative degradation of the active pharmaceutical ingredient. Accurate and reliable quantification of sodium thiosulfate is crucial to ensure the stability and efficacy of the final product. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the estimation of sodium thiosulfate in ophthalmic solutions. The described method is simple, precise, accurate, and stability-indicating, making it suitable for routine quality control and stability studies.

Principle

The method employs reversed-phase HPLC with UV detection to separate and quantify sodium thiosulfate. The separation is achieved on a C8 column using an isocratic mobile phase consisting of a phosphate buffer and methanol, with tetrabutylammonium hydrogen sulphate as an ion-pairing agent. This allows for the retention and separation of the highly polar thiosulfate anion from other components of the ophthalmic solution. Detection is performed at a UV wavelength of 210 nm, where sodium thiosulfate exhibits adequate absorbance.

Experimental Protocols

Apparatus and Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector (e.g., Agilent Technologies)
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
- Ultrasonic bath

Reagents and Chemicals

- Sodium thiosulfate pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$), reference standard
- Potassium dihydrogen phosphate (KH_2PO_4)
- Sodium hydroxide (NaOH)
- Methanol (HPLC grade)
- Tetrabutylammonium hydrogen sulphate (TBAHS)
- Water (HPLC grade)
- Ophthalmic solution (Sample)

Chromatographic Conditions

A robust HPLC method for the estimation of sodium thiosulfate was developed and validated in an ophthalmic solution.^[1] The analysis was performed using an Agilent Technologies HPLC system.^[1]

Parameter	Condition
Column	Zorbax Eclips XBD-C8, 150 x 4.6 mm, 5 μ m
Mobile Phase	0.01 M Phosphate buffer (pH 7.1 \pm 0.05) : Methanol (85:15 v/v) containing 1.698 g/L of Tetrabutylammonium hydrogen sulphate
Flow Rate	1.0 mL/min
Detection Wavelength	210 nm
Column Temperature	25°C
Injection Volume	20 μ L
Run Time	Approximately 10 minutes

Preparation of Solutions

- Diluent: Mobile phase was used as the diluent.
- Phosphate Buffer (0.01 M): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.1 \pm 0.05 with a sodium hydroxide solution.
- Mobile Phase: Mix 850 mL of 0.01 M Phosphate buffer with 150 mL of methanol. Add 1.698 g of tetrabutylammonium hydrogen sulphate and sonicate to dissolve.
- Standard Stock Solution (1500 μ g/mL): Accurately weigh and dissolve 37.5 mg of sodium thiosulfate pentahydrate (equivalent to approximately 24 mg of anhydrous sodium thiosulfate) in a 25 mL volumetric flask with the diluent.
- Standard Working Solution (150 μ g/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.[\[1\]](#)
- Sample Solution: Accurately transfer a volume of the ophthalmic solution equivalent to 15 mg of sodium thiosulfate into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent to obtain a final concentration of approximately 150 μ g/mL of sodium thiosulfate.[\[1\]](#) Filter the final solution through a 0.45 μ m syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[\[1\]](#)

System Suitability

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	> 3000
% RSD of Peak Areas	$\leq 2.0\%$	$< 1.0\%$

Linearity

The linearity of the method was evaluated over a concentration range of 25% to 150% of the standard concentration (37.5 µg/mL to 225 µg/mL).[\[1\]](#)

Parameter	Result
Concentration Range	37.5 - 225 µg/mL
Correlation Coefficient (r^2)	> 0.999

Accuracy (Recovery)

The accuracy of the method was determined by spiking a known amount of sodium thiosulfate standard into the placebo at three different concentration levels (50%, 100%, and 150%).[\[1\]](#)

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
50%	75	74.5	99.3%
100%	150	149.2	99.5%
150%	225	223.7	99.4%
Mean Recovery	99.41% [1]		

Precision

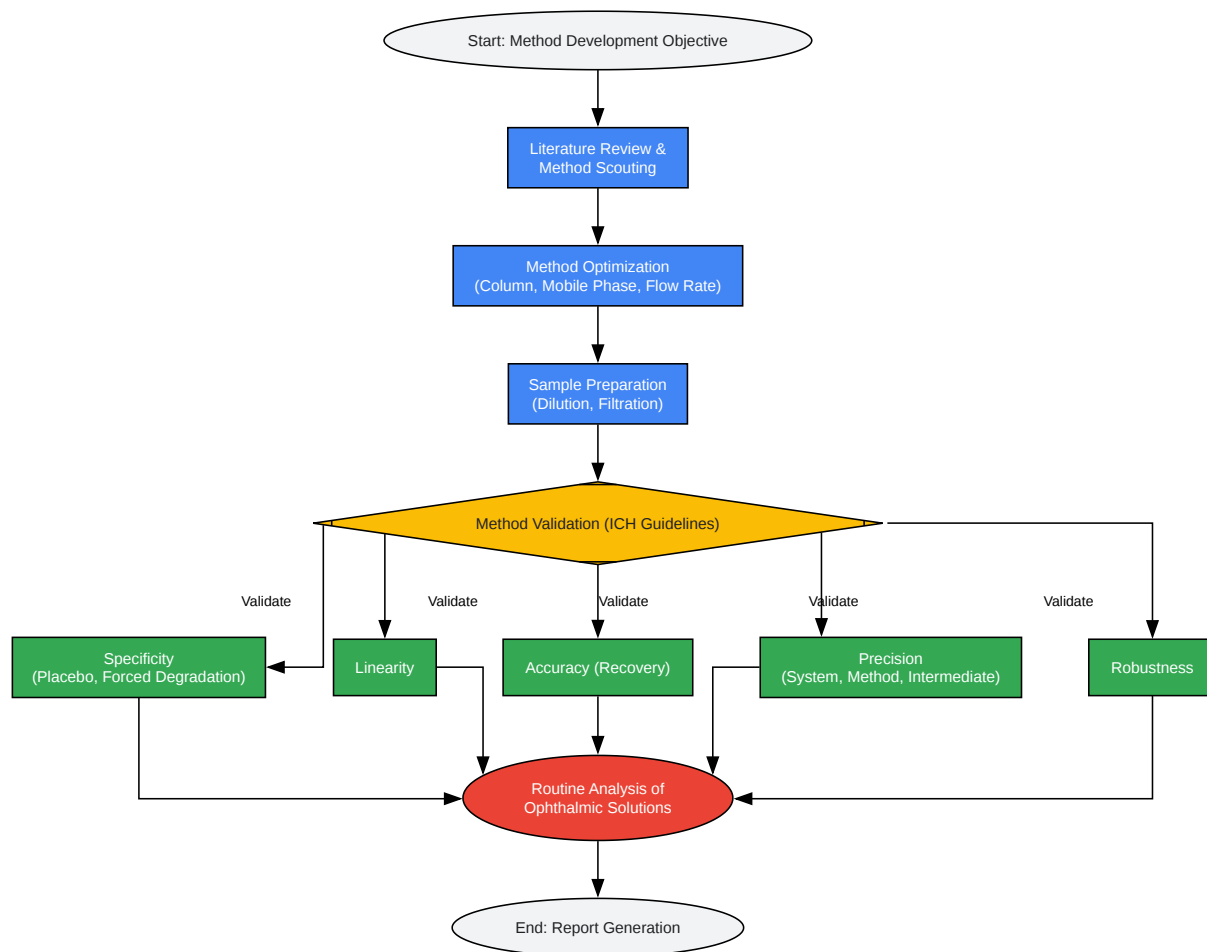
The precision of the method was evaluated by analyzing six replicate injections of the standard solution.

Parameter	% RSD
System Precision	< 1.0%
Method Precision	< 1.5%
Intermediate Precision	< 2.0%

Specificity

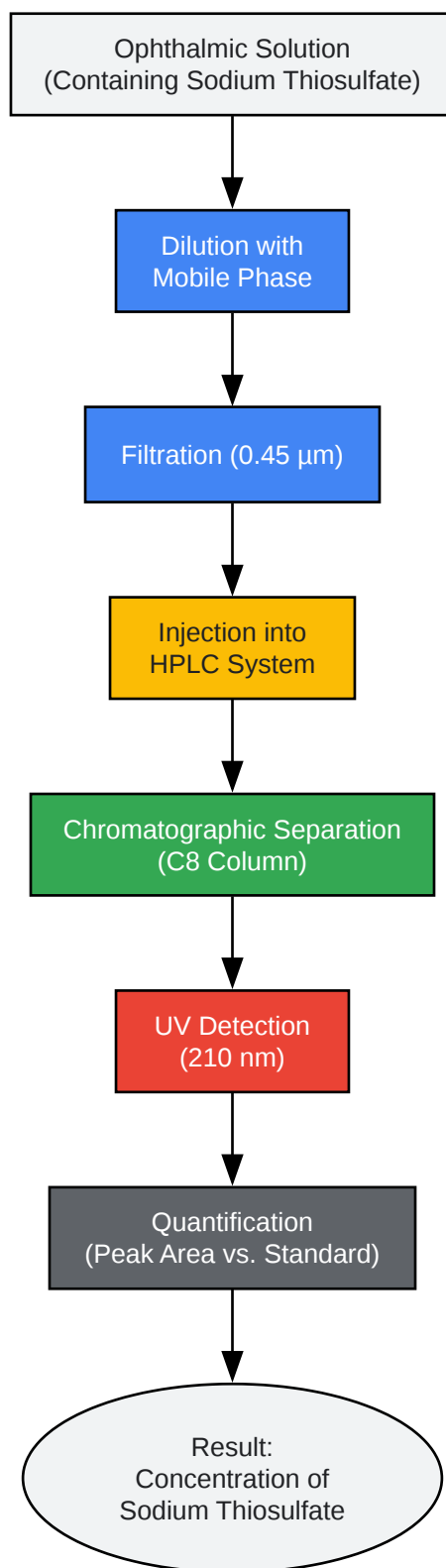
The specificity of the method was demonstrated by the absence of interference from the placebo and degradation products at the retention time of sodium thiosulfate. Forced degradation studies were performed under acidic, basic, oxidative, and thermal stress conditions. The peak for sodium thiosulfate was found to be pure and well-resolved from any degradation products.

Diagrams



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Caption: Workflow for HPLC Method Development and Validation.



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Caption: Analytical Workflow for Sodium Thiosulfate Estimation.

Conclusion

The developed and validated HPLC method is suitable for the routine quantification of sodium thiosulfate in ophthalmic dosage forms.[1] The method is specific, accurate, precise, and linear over the desired concentration range. The short run time and use of common reagents make it an efficient and cost-effective tool for quality control laboratories in the pharmaceutical industry. This application note provides a comprehensive protocol for the implementation of this method.

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References

- 1. [ijssrm.com](https://www.ijssrm.com) [ijssrm.com]
- To cite this document: BenchChem. [Application Note: HPLC Method Development for Sodium Thiosulfate Estimation in Ophthalmic Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158258#hplc-method-development-for-sodium-thiosulfate-estimation-in-ophthalmic-solutions>]

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